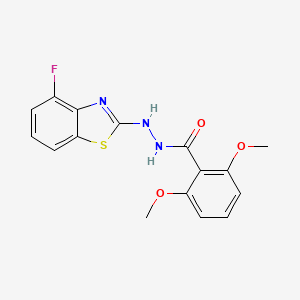

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

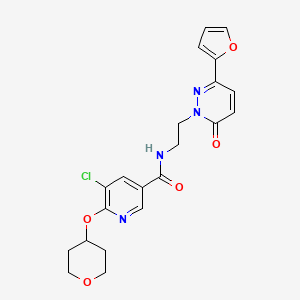

“N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide” is a chemical compound. Based on its name, it contains a benzothiazole ring, which is a type of heterocyclic compound, with a fluorine atom at the 4-position. It also has a hydrazide group attached to it .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a hydrazide group, and methoxy groups. The fluorine atom on the benzothiazole ring would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. The hydrazide group could potentially undergo condensation reactions, and the methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar and nonpolar groups, and the presence of the fluorine atom .Aplicaciones Científicas De Investigación

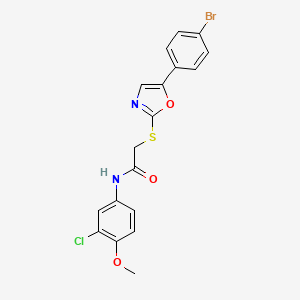

Antimicrobial Activity

Thiazole derivatives, including compounds like N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, have been studied for their potential as antimicrobial agents. The structure of thiazoles allows for interaction with bacterial cell walls and enzymes, disrupting their function and leading to the death of the microorganism . This application is particularly relevant in the fight against antibiotic-resistant strains of bacteria.

Antitumor and Cytotoxic Effects

Research has indicated that certain thiazole derivatives exhibit antitumor and cytotoxic activities. These compounds can interfere with the proliferation of cancer cells, inducing apoptosis or cell death . This makes them valuable candidates for the development of new cancer therapies.

Neuroprotective Properties

The neuroprotective potential of thiazole compounds is another area of interest. These molecules may protect nerve cells from damage or degeneration caused by diseases such as Alzheimer’s or Parkinson’s . By modulating various cellular pathways, they can contribute to the preservation of neurological function.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been shown to possess anti-inflammatory and analgesic properties. They can reduce inflammation and alleviate pain by inhibiting the synthesis of pro-inflammatory cytokines and mediators . This application is significant for the treatment of chronic inflammatory diseases and pain management.

Antiviral Activity

Some thiazole derivatives have demonstrated activity against viruses, making them potential antiviral drug candidates. They can inhibit viral replication and reduce the severity of viral infections . This is particularly important in the context of emerging viral diseases and pandemics.

Agricultural Applications

In agriculture, thiazole derivatives can be used as fungicides and biocides. They help protect crops from fungal infections and pests, ensuring better yield and quality of produce . This application is crucial for food security and sustainable agriculture practices.

Mecanismo De Acción

Direcciones Futuras

The future research directions for this compound would depend on its properties and potential applications. If it shows biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or other areas of chemistry .

Propiedades

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLFNRGBLSTXPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B2364326.png)

![N-[2-(4-ethoxyphenoxy)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2364329.png)

![methyl 2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2364334.png)

![N-[4-(azepan-1-yl)phenyl]prop-2-enamide](/img/structure/B2364337.png)

![N-(2-(4-methylpiperidin-1-yl)ethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2364341.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2364342.png)